molecular formula C29H31N3O3 B3045083 2-Pyrrolidinone, 1-(4-ethylphenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl]- CAS No. 1018163-33-1

2-Pyrrolidinone, 1-(4-ethylphenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl]-

Cat. No.: B3045083
CAS No.: 1018163-33-1
M. Wt: 469.6
InChI Key: VAOMJKNNKHDPMF-UHFFFAOYSA-N
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Description

The compound 2-Pyrrolidinone, 1-(4-ethylphenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl]- (hereafter referred to as Compound A) is a structurally complex molecule featuring a 2-pyrrolidinone core substituted at position 1 with a 4-ethylphenyl group and at position 4 with a benzimidazole moiety. The benzimidazole unit is further functionalized with a 2-hydroxy-3-(2-methylphenoxy)propyl chain. This hybrid architecture combines a lactam ring (pyrrolidinone) with a benzimidazole heterocycle, which is often associated with biological activity in pharmaceuticals, such as kinase inhibition or antimicrobial effects .

Properties

IUPAC Name

1-(4-ethylphenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-3-21-12-14-23(15-13-21)31-17-22(16-28(31)34)29-30-25-9-5-6-10-26(25)32(29)18-24(33)19-35-27-11-7-4-8-20(27)2/h4-15,22,24,33H,3,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOMJKNNKHDPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601114876
Record name 1-(4-Ethylphenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl]-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018163-33-1
Record name 1-(4-Ethylphenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl]-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018163-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Ethylphenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl]-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-Pyrrolidinone, 1-(4-ethylphenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl]- represents a complex molecular structure with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound is characterized by a pyrrolidinone ring, an ethylphenyl group, and a benzimidazole moiety, which contribute to its biological profile. Its empirical formula is C23H30N2O3C_{23}H_{30}N_2O_3 with a molecular weight of approximately 398.50 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Some derivatives of pyrrolidinones have shown effectiveness against bacterial strains and fungi.
  • Anticancer Properties : Certain benzimidazole derivatives are known for their anticancer effects, potentially extending to this compound.
  • Neuroprotective Effects : Compounds similar in structure have been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and may play roles in neurodegenerative conditions .
  • Receptor Modulation : The benzimidazole component may interact with various receptors, influencing pathways related to cell proliferation and apoptosis.
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can mitigate oxidative stress in cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against specific bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neurons from oxidative damage
Enzyme InhibitionInhibits AChE and BChE

Case Study 1: Anticancer Activity

In vitro studies involving derivatives of the benzimidazole structure indicated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Neuroprotective Effects

A recent study evaluated the neuroprotective effects of similar pyrrolidinone compounds in models of Alzheimer’s disease. The results suggested that these compounds could reduce amyloid-beta accumulation and improve cognitive function in treated animals .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound A is compared with 1-(4-Methylphenylsulfonyl)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]-methylsulfanyl}-1H-1,3-benzimidazole (hereafter Compound B ) from . Both share a benzimidazole core but differ significantly in substituents and functional groups:

Property Compound A Compound B
Core Structure 2-Pyrrolidinone fused with benzimidazole Benzimidazole with pyridin-2-yl and sulfonyl groups
Key Substituents 4-Ethylphenyl, 2-hydroxy-3-(2-methylphenoxy)propyl 4-Methylphenylsulfonyl, 3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl
Functional Groups Lactam (pyrrolidinone), hydroxyl, aromatic ether Sulfonyl, trifluoroethoxy, methylsulfanyl
Electronic Effects Electron-donating (ethylphenyl) and moderate polarity (hydroxyl) Strong electron-withdrawing (sulfonyl, trifluoroethoxy)
Lipophilicity High (due to ethylphenyl and 2-methylphenoxy) Moderate (trifluoroethoxy reduces lipophilicity)

Physicochemical and Crystallographic Properties

  • The 2-methylphenoxy group increases lipophilicity, which may favor membrane permeability.
  • Compound B: The sulfonyl and trifluoroethoxy groups introduce strong electronegativity, reducing solubility in nonpolar solvents but enhancing metabolic stability. Crystallographic data for Compound B (R factor = 0.050, data-to-parameter ratio = 12.2) indicate a well-resolved structure, likely refined using SHELX software .

Research Findings

Structural Insights

  • Crystallography : SHELX programs are widely used for small-molecule refinement, as seen in Compound B’s structure determination . Compound A’s complex substituents may require similar high-resolution crystallographic methods for accurate structural elucidation.
  • Functional Group Impact : The hydroxyl and aromatic ether groups in Compound A could promote intermolecular hydrogen bonding, whereas Compound B’s sulfonyl and trifluoroethoxy groups favor electrostatic interactions.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing benzimidazole-pyrrolidinone hybrids?

  • Methodological Answer: Multi-step synthesis involving nucleophilic substitution and condensation reactions is typical. For example, benzimidazole cores can be synthesized via cyclization of o-phenylenediamine derivatives with carbonyl sources, followed by functionalization with pyrrolidinone moieties using alkylation or coupling reagents. Solvents like acetonitrile and bases such as NaOH are commonly employed for intermediate steps (e.g., piperazinyl-benzimidazole derivatives in ). Characterization via IR and NMR ensures correct functional group incorporation .

Q. Which spectroscopic techniques are critical for validating the structure of this compound?

  • Methodological Answer:

  • 1H/13C-NMR : Resolves aromatic protons (benzimidazole) and aliphatic chains (pyrrolidinone, phenoxypropyl groups). For example, splitting patterns in the 6.5–8.5 ppm range confirm benzimidazole protons, while signals near 1.2–2.5 ppm correspond to ethyl and methyl substituents.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS).
  • IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1650–1750 cm⁻¹) and hydroxyl (O-H) bands (~3200–3500 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Methodological Answer: Discrepancies may arise from conformational flexibility or solvent effects. Use 2D NMR techniques (COSY, HSQC, HMBC) to assign ambiguous signals. For example, HMBC can correlate pyrrolidinone carbonyls with adjacent protons. Cross-validate with X-ray crystallography (as in and ) to resolve stereochemical ambiguities .

Q. What experimental designs are suitable for probing the biological activity of this compound?

  • Methodological Answer:

  • In vitro enzyme assays : Test inhibition of targets like kinases or oxidoreductases, using fluorogenic substrates or colorimetric readouts (e.g., ’s in vitro inhibitor protocols).
  • Cell-based models : Assess cytotoxicity or anti-inflammatory activity in cell lines. Include positive controls (e.g., known benzimidazole-based drugs from ) and dose-response curves .

Q. How can computational methods aid in structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer:

  • Molecular docking : Predict binding modes to receptors (e.g., using AutoDock Vina). Focus on interactions between the benzimidazole core and hydrophobic pockets.
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants for phenoxy groups) with activity data. Use software like MOE or Schrödinger .

Q. What strategies optimize yield in large-scale synthesis while maintaining purity?

  • Methodological Answer:

  • Stepwise purification : Use flash chromatography for intermediates (e.g., silica gel with gradient elution of ethyl acetate/hexane).
  • Crystallization : Recrystallize final products from ethanol/water mixtures to remove polar impurities (as in ’s monohydrate isolation) .

Data Contradiction Analysis

Q. How to address inconsistent biological activity results across different assays?

  • Methodological Answer: Variability may stem from assay conditions (e.g., buffer pH, co-solvents). Replicate experiments under standardized protocols. For example, highlights the importance of DMSO concentration (<1% v/v) to avoid solvent interference. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyrrolidinone, 1-(4-ethylphenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl]-
Reactant of Route 2
2-Pyrrolidinone, 1-(4-ethylphenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl]-

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